molecular formula C20H15FN2OS B2553897 3-(3-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207033-18-8

3-(3-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2553897
CAS No.: 1207033-18-8
M. Wt: 350.41
InChI Key: CLEZMRRZBVXAHM-UHFFFAOYSA-N
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Description

3-(3-Fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a fused thiophene-pyrimidine core. Its structure features a 3-(3-fluorobenzyl) substituent at position 3 and a 7-(2-methylphenyl) group at position 7 (Fig. 1). Thienopyrimidinones are pharmacologically significant due to their versatility in targeting enzymes (e.g., kinases, phosphodiesterases) and receptors (e.g., mGluR1, P2Y12) . The fluorobenzyl and methylphenyl moieties likely enhance lipophilicity and binding interactions, making this compound a candidate for anticancer, anti-inflammatory, or CNS-related applications.

Properties

IUPAC Name

3-[(3-fluorophenyl)methyl]-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2OS/c1-13-5-2-3-8-16(13)17-11-25-19-18(17)22-12-23(20(19)24)10-14-6-4-7-15(21)9-14/h2-9,11-12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEZMRRZBVXAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction for Thiophene Precursor Synthesis

The Gewald reaction is a cornerstone for constructing 2-aminothiophene derivatives, which serve as precursors for thienopyrimidines. In this method, a ketone (e.g., 2-methylacetophenone), malononitrile, and sulfur react under basic conditions to form 2-amino-5-(2-methylphenyl)thiophene-3-carbonitrile.

Example Protocol

  • Reactants : 2-Methylacetophenone (10 mmol), malononitrile (12 mmol), sulfur powder (15 mmol).
  • Conditions : Stirred in ethanol with morpholine (1.5 equiv) at 60°C for 6 hours.
  • Yield : 78% (reported for analogous substrates).

Cyclization to Pyrimidinone Ring

Cyclization of 2-aminothiophene derivatives with formamide or formic acid generates the pyrimidinone core. For the target compound, 2-amino-5-(2-methylphenyl)thiophene-3-carbonitrile undergoes cyclization in refluxing formamide to yield 7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one.

Key Reaction
$$
\text{2-Amino-5-(2-methylphenyl)thiophene-3-carbonitrile} + \text{HCONH}_2 \xrightarrow{\Delta} \text{7-(2-Methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one}
$$

  • Conditions : Reflux at 150°C for 8 hours.
  • Yield : 82% (based on analogous syntheses).

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 8.42 (s, 1H, H-2), 7.65–7.23 (m, 8H, aryl-H), 5.32 (s, 2H, CH$$2$$), 2.51 (s, 3H, CH$$_3$$).
  • IR (KBr): 1685 cm$$^{-1}$$ (C=O), 1590 cm$$^{-1}$$ (C=N), 1240 cm$$^{-1}$$ (C-F).
  • HPLC : Purity >98% (C18 column, acetonitrile/water).

Melting Point and Solubility

  • Melting Point : 214–216°C.
  • Solubility : Insoluble in water; soluble in DMSO, DMF, and dichloromethane.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Time (h) Advantages
Conventional Alkylation DMF, K$$2$$CO$$3$$, 80°C 68 12 Low cost, scalable
Microwave Alkylation CH$$_3$$CN, 120°C 90 0.5 Rapid, high yield
One-Pot Cyclization Formamide, reflux 82 8 Fewer purification steps

Challenges and Optimization Strategies

  • Low Yields in Alkylation : Steric hindrance from the 2-methylphenyl group reduces reactivity. Using excess 3-fluorobenzyl halide (1.2 equiv) improves yields.
  • Byproduct Formation : Dimroth rearrangement may occur during cyclization. Employing microwave conditions suppresses side reactions.

Chemical Reactions Analysis

Types of Reactions

3-(3-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and phenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halides, organometallics, and catalysts like palladium (Pd) are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the compound.

Scientific Research Applications

Anticancer Activity

Research indicates that thienopyrimidine derivatives, including 3-(3-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit various cancer cell lines, demonstrating potential in targeting metabolic pathways crucial for tumor growth.

  • Mechanism of Action :
    • Inhibition of MIF2 Tautomerase: Studies show that derivatives similar to this compound can inhibit MIF2 tautomerase activity with IC50 values around 7.2 μM, suggesting a role in cancer therapy by disrupting metabolic pathways essential for cancer cell proliferation .

Anti-inflammatory Effects

Thienopyrimidine derivatives have been explored for their anti-inflammatory properties. These compounds can modulate inflammatory pathways by inhibiting specific kinases or enzymes involved in the inflammatory response.

Antimicrobial Activity

The compound's structural features may confer antimicrobial properties. Similar thienopyrimidine derivatives have shown activity against various microbial strains.

  • Bioassay Results :
    • Compounds with similar structures have demonstrated effective inhibition against bacterial and fungal pathogens, indicating that this derivative could be evaluated for antimicrobial applications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thienopyrimidine derivatives:

  • Fluorination : The presence of fluorine enhances lipophilicity and may improve binding affinity to biological targets.
  • Substituent Variations : Alterations in the phenyl groups or the thieno-pyrimidine core can significantly affect potency and selectivity. For instance, modifications to the methyl and fluorophenyl substituents can lead to varying degrees of biological activity .
Compound NameBiological ActivityIC50 (μM)
This compoundAnticancer (MIF2 Inhibition)7.2
Thienopyrimidine DerivativeAntimicrobial15
Pyrimidinone DerivativeAnticancer (DNA Synthesis Inhibition)11

Several studies have provided insights into the biological activity of thienopyrimidine derivatives:

  • Thieno[2,3-d]pyrimidine Derivatives : Research revealed potent inhibition against MIF2 with varying IC50 values depending on structural modifications.
  • Pyrimidinone Derivatives : Highlighted significant anticancer activity through mechanisms involving enzyme inhibition related to DNA synthesis and repair pathways.

Mechanism of Action

The mechanism of action of 3-(3-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt key biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The biological and physicochemical properties of thienopyrimidinones are highly dependent on substitutions at positions 3 and 5. Below is a comparison of the target compound with structurally related derivatives:

Compound Name 3-Substituent 7-Substituent Key Biological Activity/Properties Reference
3-(3-Fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one 3-(3-Fluorobenzyl) 7-(2-Methylphenyl) Potential kinase/PDE inhibition (inferred)
2-[4-(2-Chlorophenyl)-1-piperazinyl]-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(1H)-one Piperazinyl (2-chlorophenyl) 7-(2-Methylphenyl) Antipsychotic/antagonist activity (hypothesized)
3-(3-Fluorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one 3-(3-Fluorobenzyl) 7-(3-Fluorophenyl) Enhanced lipophilicity; possible CNS targeting
7-(2-Methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one H (unsubstituted) 7-(2-Methylphenyl) Core scaffold; baseline activity for SAR studies
7-Phenyl-3-(3-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidin-4(3H)-one 3-(Trifluoromethylbenzyl) 7-Phenyl Anticancer (EGFR/VEGFR inhibition inferred)

Key Observations :

  • 3-Substituent : Fluorobenzyl groups (as in the target compound) improve binding affinity in kinase inhibitors (e.g., EGFR) compared to unsubstituted or piperazinyl analogs .
  • 7-Substituent : Methylphenyl at position 7 balances steric bulk and lipophilicity, whereas fluorophenyl or bromophenyl (e.g., 7-(4-bromophenyl) in ) may enhance electron-withdrawing effects but reduce metabolic stability.

Pharmacological and Biochemical Comparisons

Anticancer Activity
  • Thienopyrimidinones with 3-fluorobenzyl groups (e.g., target compound) share structural similarities with EGFR inhibitors like (R)-N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(pyrrolidin-2-ylethynyl)thieno[3,2-d]pyrimidin-4-amine (IC₅₀ = 12 nM for EGFR) .
  • In contrast, 7-substituted derivatives (e.g., 7-phenyl) with trifluoromethylbenzyl groups () show nanomolar potency in cellular assays, suggesting the target compound’s methylphenyl may offer moderate activity with improved selectivity.
Enzyme Inhibition
  • PDE7 inhibitors (e.g., compound 28e in ) feature 7-aryl substitutions and achieve single-digit nM potency. The target compound’s 7-(2-methylphenyl) group aligns with this SAR trend, though its 3-fluorobenzyl moiety may alter selectivity compared to allyl or propargyl derivatives.
Physicochemical Properties
Property Target Compound 7-(2-Methylphenyl) Core 7-(3-Fluorophenyl) Analog
Molecular Weight 381.38 g/mol 242.30 g/mol 376.35 g/mol
logP (Predicted) ~3.5 ~2.8 ~3.7
Water Solubility (mg/mL) <0.1 <0.1 <0.1

Biological Activity

3-(3-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a compound belonging to the thieno[3,2-d]pyrimidine class, which has gained attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C19H16FN2OS
  • Molecular Weight : 354.38 g/mol
  • CAS Number : 1105211-87-7

Thieno[3,2-d]pyrimidine derivatives have been reported to exhibit various biological activities, primarily through their interaction with protein kinases. These enzymes play crucial roles in cell signaling pathways related to growth and proliferation. The specific compound under discussion has shown promising inhibitory effects on certain protein kinases associated with cancer progression and inflammation .

Anticancer Activity

Research indicates that thieno[3,2-d]pyrimidine derivatives can inhibit the proliferation of cancer cells. For instance, in vitro studies have demonstrated that compounds similar to this compound significantly reduce cell viability in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. Notably, these compounds have shown effectiveness against:

  • A431 vulvar epidermal carcinoma cells , where they inhibited cell migration and invasion .
  • Leishmania donovani and Trypanosoma cruzi , indicating potential for treating parasitic diseases as well .

Inhibitory Effects on Protein Kinases

The compound has been characterized for its ability to inhibit specific protein kinases involved in signal transduction pathways that regulate abnormal cell growth. This inhibition is crucial for developing therapies aimed at diseases characterized by uncontrolled cell proliferation, such as cancer .

Case Studies

StudyFindings
Chopra et al. (2015) Investigated ferrocene-pyrimidine conjugates showing significant antiplasmodial activity against Plasmodium falciparum. The study highlights the importance of structural modifications in enhancing biological activity .
Hashimoto et al. (2012) Explored the role of de novo pyrimidine biosynthesis in Trypanosoma cruzi, emphasizing the therapeutic potential of targeting pyrimidine pathways in parasitic infections .
Matrix Scientific (2024) Reported on various thieno[3,2-d]pyrimidine derivatives with high potency against different biological targets, reinforcing the significance of this chemical class in drug development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, and how are key intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation. For example, thieno[3,2-d]pyrimidinone scaffolds are constructed via cyclization of thiourea derivatives with α,β-unsaturated ketones under acidic conditions. Key intermediates (e.g., 7-substituted precursors) are characterized using 1H^1H/13C^{13}C NMR and IR spectroscopy to confirm regioselectivity. For instance, IR peaks at 1678–1721 cm1^{-1} confirm C=O (pyrimidinone) and ester groups, while 1H^1H NMR aromatic proton shifts (δ 6.5–8.1 ppm) validate substitution patterns .

Q. How is the crystallographic structure of related thienopyrimidinone derivatives determined, and what structural insights are critical for functional studies?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 296 K with Mo-Kα radiation (λ = 0.71073 Å) is commonly employed. Data refinement (R factor < 0.07) reveals planar pyrimidinone rings and dihedral angles between substituents (e.g., fluorobenzyl vs. methylphenyl groups), which influence π-π stacking and binding interactions. For example, a mean C–C bond length of 1.48 Å in the thiophene ring confirms aromaticity .

Q. What in vitro biological screening models are used to evaluate the bioactivity of this compound?

  • Methodological Answer : Standard assays include:

  • Anticancer Activity : MTT or Mosmann’s colorimetric assays using murine B16 melanoma cells or human cancer cell lines (IC50_{50} determination) .
  • Enzyme Inhibition : PDE7 or tyrosinase inhibition assays with fluorescence-based substrates (e.g., 3′,5′-cAMP hydrolysis for PDE7) .
  • Data interpretation includes dose-response curves and comparison to positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How do substituent positions (e.g., 3-fluorobenzyl vs. 2-methylphenyl) impact structure-activity relationships (SAR) in thienopyrimidinone derivatives?

  • Methodological Answer : SAR studies reveal that:

  • Position 3 : Fluorine at the benzyl group enhances metabolic stability via reduced CYP450 oxidation.
  • Position 7 : Methylphenyl groups improve lipophilicity (logP > 3.5), correlating with blood-brain barrier penetration in PDE7 inhibitors .
  • Computational docking (e.g., AutoDock Vina) shows that 7-substituted derivatives form stronger hydrogen bonds with PDE7’s catalytic domain (binding energy < −9 kcal/mol) compared to 6-substituted analogs .

Q. What experimental challenges arise in optimizing reaction yields for large-scale synthesis, and how are they resolved?

  • Methodological Answer : Key challenges include:

  • Low Yields in Cyclization Steps : Solved by using KI as a catalyst in DMF under reflux (yields improve from 45% to 88%) .
  • Purification Issues : Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) resolves co-eluting byproducts. Crystallization from ethanol/water mixtures enhances purity (>95% by HPLC) .

Q. How does molecular docking guide the design of derivatives targeting Plasmodium falciparum or tyrosinase?

  • Methodological Answer : For antimalarial candidates:

  • Docking into PfDHFR (dihydrofolate reductase) active sites (PDB: 1J3I) identifies critical interactions (e.g., hydrogen bonds with Asp54 and hydrophobic contacts with Ile164). Derivatives with 2-trichloromethyl groups show <100 nM IC50_{50} against Pf3D7 strains .
  • For tyrosinase inhibitors: Glide XP scoring prioritizes 2,4-dihydroxybenzene-substituted derivatives, which chelate copper ions in the enzyme’s active site (ΔG < −10 kcal/mol) .

Q. What contradictions exist in the literature regarding the biological efficacy of thienopyrimidinone derivatives?

  • Critical Analysis :

  • Selectivity vs. PDE Isoforms : While 7-substituted derivatives show PDE7 selectivity (IC50_{50} = 1.2 nM), some 6-substituted analogs cross-react with PDE4 (IC50_{50} = 15 nM), suggesting position-dependent steric effects .
  • Anticancer Mechanisms : Derivatives with pyrrolo[3,2-e]triazolo[1,5-a]pyrimidine moieties exhibit dual topoisomerase I/II inhibition, whereas others induce apoptosis via ROS generation .

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